molecular formula C16H17ClN4O4 B11599242 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11599242
M. Wt: 364.78 g/mol
InChI Key: GXCCKNAIYDGJME-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloro, hydroxy, and methoxy groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Ammonia (NH3), thiols (R-SH)

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-hydroxy-4-methoxybenzaldehyde
  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)
  • 3-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 4-[(3-chloro-4-hydroxy-5-methoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol stands out due to its dual pyrazole rings and the presence of multiple functional groups. This unique structure provides a higher degree of reactivity and versatility, making it suitable for a broader range of applications in scientific research and industry.

Properties

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

4-[(3-chloro-4-hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C16H17ClN4O4/c1-6-11(15(23)20-18-6)13(12-7(2)19-21-16(12)24)8-4-9(17)14(22)10(5-8)25-3/h4-5,13,22H,1-3H3,(H2,18,20,23)(H2,19,21,24)

InChI Key

GXCCKNAIYDGJME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)Cl)O)OC)C3=C(NNC3=O)C

solubility

8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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